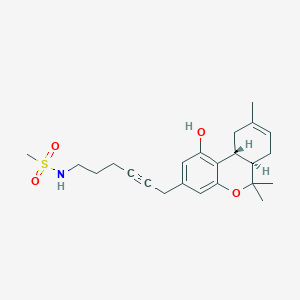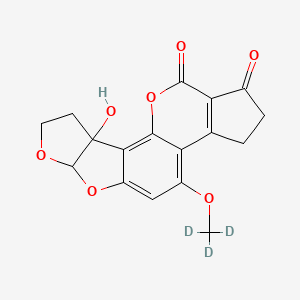![molecular formula C₁₅H₂₀N₆O₆ B1147636 N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine CAS No. 1315092-28-4](/img/structure/B1147636.png)
N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine is a synthetic nucleoside derivative. It is often used in biochemical research and has applications in various fields, including neurology and molecular biology. This compound is known for its role in the synthesis of other nucleoside analogs and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine typically involves the protection of the guanosine molecule followed by the introduction of the dimethylamino and methoxymethylene groups. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required standards for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove protective groups or modify the molecule’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleosides with different biological properties, while substitution reactions can produce a wide range of analogs with potential therapeutic applications.
Applications De Recherche Scientifique
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Potential therapeutic applications include antiviral and anticancer research.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)adenosine
- N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)cytidine
- N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)uridine
Uniqueness
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine is unique due to its specific structure, which allows it to interact with certain enzymes and molecular targets differently compared to other nucleoside analogs. This uniqueness makes it valuable in research and potential therapeutic applications.
Propriétés
IUPAC Name |
N'-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O6/c1-20(2)5-17-14-18-11-8(12(23)19-14)16-6-21(11)13-10-9(7(4-22)25-13)26-15(24-3)27-10/h5-7,9-10,13,15,22H,4H2,1-3H3,(H,18,19,23)/b17-5+/t7-,9-,10-,13-,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVMYWXLRXJXGX-AZZDHGEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OC(O4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)



